molecular formula C12H20O B1609433 2-trans-6-cis-Dodecadienal CAS No. 21662-13-5

2-trans-6-cis-Dodecadienal

Cat. No. B1609433
CAS RN: 21662-13-5
M. Wt: 180.29 g/mol
InChI Key: VPEGROOEBNSCCL-JFEAUALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-trans-6-cis-Dodecadienal, also known as (2E,6Z)-Dodeca-2,6-dienal, is a flavouring agent . It is a colourless to light pale yellow liquid with a faint fatty aroma .


Physical And Chemical Properties Analysis

2-trans-6-cis-Dodecadienal is soluble in fat and ethanol, but insoluble in water . It has a boiling point of 130°C at 5 mm Hg . The refractive index is between 1.425-1.431 and the specific gravity is between 0.987-0.993 .

Scientific Research Applications

  • Synthesis of Aliphatic Dienals :

    • The synthesis of various dienals, including 6,9-dodecadienal, involves coupling reactions and partial hydrogenation. This synthesis approach is significant in the production of complex organic compounds used in various research applications (Ward & Dorp, 2010).
  • DNA Interactions :

    • Studies involving platinum(II)-containing fragments derived from cisplatin and photoactive platinum anticancer drugs demonstrate interactions with DNA. These interactions are crucial for understanding the structural alterations in DNA and developing new therapeutic strategies (Tai et al., 2012).
  • Anticancer Drug Design :

    • Research on ruthenium(II) complexes with anticancer drugs as ligands highlights the potential of these complexes as phototherapeutic agents. The findings are vital in the development of new metal-based anticancer drugs (Cini et al., 2003).
  • Cis/Trans Isomerization Studies :

    • Investigations into the cis/trans isomerization of compounds like methyl oleate reveal insights into the initiation of radical chain reactions, which are important in understanding the thermal behavior of organic compounds (Biermann et al., 2012).
  • Structural Studies of DNA Complexes :

    • The crystal structure of platinum complex-DNA adducts provides insights into the conformational distortions in DNA, which is crucial for understanding the mechanism of action of platinum-based drugs (Silverman et al., 2002).

properties

IUPAC Name

(2E,6Z)-dodeca-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3/b7-6-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGROOEBNSCCL-JFEAUALZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885173
Record name 2,6-Dodecadienal, (2E,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light pale yellow liquid; faint fatty aroma
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

130.00 to 131.00 °C. @ 5.00 mm Hg
Record name 2-trans-6-cis-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.993
Record name 2-trans-6-cis-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-trans-6-cis-Dodecadienal

CAS RN

21662-13-5
Record name (2E,6Z)-2,6-Dodecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dodecadienal, (2E,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dodecadienal, (2E,6Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dodecadienal, (2E,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,6Z)-dodeca-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DODECADIENAL, (2E,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPL2532NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-trans-6-cis-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… There are insufficient repeated dose toxicity data on 2-trans-6-cisdodecadienal or any read-across materials. The total systemic exposure to 2-trans-6-cis-dodecadienal is below the …
G Reineccius - Source Book of Flavors, 1994 - Springer
… 2-trans-6-cis-Dodecadienal …
Number of citations: 0 link.springer.com
TB Adams, CL Gavin, SV Taylor, WJ Waddell… - Food and chemical …, 2008 - Elsevier
This publication is the 12th in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 61 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
BL Oser, RA Ford - Food technology, 1979 - femaflavor.org
0 CONSIDERABLE NEW KNOWLEDGE has been gained over the past few years from the isolation and characterization of components of natural flavors. This has necessarily led to the …
Number of citations: 35 www.femaflavor.org
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2019 - Wiley Online Library
… ), toxicity studies on 2,4-hexadienal [FL-no: 05.057], deca-2(trans),4(trans)-dienal [FL-no: 05.140], trideca-2(trans),4(cis),7(cis)-trienal [FL-no: 05.064] and 2-trans-6-cis-dodecadienal [FL-…
Number of citations: 11 efsa.onlinelibrary.wiley.com
DM Brestensky - 1992 - search.proquest.com
I. The reactivity of two known (phosphine) copper (I) hydride complexes in the context of carbonyl reductions is studied. The ((Ph $\sb3 $ P) CuH) $\sb6 $ complex contains six …
Number of citations: 2 search.proquest.com
G Williams - Safety evaluation of certain food additives and … - apps.who.int
… containing a mixture of 2-trans-6-cis-dodecadienal and 2-… , 10.0, or 20.0 ppm of 2-trans-6-cis-dodecadienal, plus 3.2, 6.4, … of 1.93 and 2.06 mg 2trans-6-cis-dodecadienal/kgbw per day …
Number of citations: 5 apps.who.int
E Hydropropenylbenzenes
Number of citations: 0

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